molecular formula C12H14N2O2S2 B2476904 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 1351634-64-4

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No. B2476904
M. Wt: 282.38
InChI Key: MMQAYKHUVSKLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Antiacetylcholinesterase Activity

Compounds such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, indicating their potential use in the development of treatments for diseases like Alzheimer's. This research shows the significance of optimizing structural components to achieve high inhibitory activities, suggesting similar strategies could be applied to the compound of interest (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Another study involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Such research demonstrates the compound's potential in developing treatments for obesity and other metabolic disorders by optimizing various structural aspects to enhance in vitro potency (Fotsch et al., 2001).

Hydrophilicity and Hydrophobicity Studies

Research on the hydrophilicity and hydrophobicity of compounds like tetramethyl urea and tetramethylammonium ion explores the impact of methyl groups on these properties. Such studies are crucial for understanding solute-solvent interactions, which have implications in drug delivery and formulation (Koga et al., 2011).

PI3 Kinase Inhibitor Metabolite Synthesis

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors highlights the importance of understanding the metabolic pathways of therapeutic compounds. This research could inform the design and synthesis of metabolically stable or active forms of the compound (Chen et al., 2010).

Rheology and Gelation Studies

Studies on the rheology, morphology, and gelation of low molecular weight salt hydrogelators demonstrate the compound's potential applications in material science, particularly in developing smart materials with tunable physical properties (Lloyd & Steed, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also involves determining appropriate safety precautions when handling the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to improve its properties.


Please consult a professional chemist or a reliable source for specific information about your compound. Remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-12(16,9-4-2-6-17-9)8-13-11(15)14-10-5-3-7-18-10/h2-7,16H,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQAYKHUVSKLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea

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